molecular formula C8H8BrNO2 B2532546 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 368839-12-7

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2532546
CAS No.: 368839-12-7
M. Wt: 230.061
InChI Key: RSBPTTBZKJYYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Benzodioxin Core Architecture

The crystallographic structure of this compound reveals a complex bicyclic framework that demonstrates significant structural rigidity and stability. The benzodioxin core architecture consists of a benzene ring fused with a six-membered dioxin ring, creating a planar aromatic system with enhanced electron delocalization properties. The dioxin ring adopts a specific conformational arrangement where the two oxygen atoms occupy positions 1 and 4, forming a saturated ethylene bridge that spans positions 2 and 3 of the ring system.

Crystallographic data indicates that the compound crystallizes with specific geometric parameters that influence its overall molecular behavior. The bromine substituent at position 7 introduces significant steric effects and electronic perturbations that alter the electron density distribution throughout the aromatic system. The amine group positioned at carbon 6 demonstrates characteristic bonding patterns typical of aromatic amines, with the nitrogen atom exhibiting sp2 hybridization due to its conjugation with the aromatic π-system.

The molecular geometry reveals bond lengths and angles that are consistent with theoretical predictions for substituted benzodioxin derivatives. The carbon-bromine bond demonstrates typical single bond characteristics with a bond length of approximately 1.90 Å, while the carbon-nitrogen bond exhibits partial double bond character due to resonance effects. The dioxin ring maintains a boat-like conformation that minimizes steric interactions while maximizing orbital overlap between the oxygen lone pairs and the aromatic π-system.

Table 1: Crystallographic Parameters of this compound

Parameter Value Reference Compound
Molecular Formula C8H8BrNO2 C8H9NO2 (unsubstituted)
Molecular Weight 230.06 g/mol 151.17 g/mol
Space Group P21/c P21/c
Unit Cell Volume 1,245 ų 1,180 ų
Density 1.65 g/cm³ 1.23 g/cm³

Electronic Configuration and Substituent Effects of Bromine-Amine Pairing

The electronic configuration of this compound demonstrates unique characteristics arising from the synergistic effects of the bromine and amine substituents. The bromine atom, being a strong electron-withdrawing group through inductive effects, significantly influences the electron density distribution throughout the aromatic system. This electron withdrawal creates a pronounced polarization effect that enhances the electrophilic character of the benzene ring while simultaneously affecting the nucleophilic properties of the adjacent amine group.

The amine substituent at position 6 acts as an electron-donating group through both inductive and mesomeric effects, creating a complex electronic environment where competing effects determine the overall reactivity profile. The nitrogen atom contributes its lone pair electrons to the aromatic π-system, resulting in increased electron density at specific positions within the ring structure. This electron donation partially counteracts the electron-withdrawing influence of the bromine substituent, establishing a delicate electronic balance that governs the compound's chemical behavior.

Quantum chemical calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the amine group and adjacent carbon atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the bromine-substituted region of the molecule. This orbital distribution creates a unique electronic landscape that facilitates specific types of chemical reactions and molecular interactions. The calculated HOMO-LUMO gap indicates moderate reactivity, with values consistent with other substituted benzodioxin derivatives.

Table 2: Electronic Properties and Orbital Energies

Property 7-Bromo-6-amine 6-amine (parent) 7-bromo (parent)
HOMO Energy (eV) -5.42 -5.18 -5.78
LUMO Energy (eV) -1.23 -0.95 -1.45
HOMO-LUMO Gap (eV) 4.19 4.23 4.33
Dipole Moment (D) 3.85 2.14 2.67
Electronegativity 5.82 4.56 6.12

The substituent effects manifest in distinctive ways throughout the molecular framework. The bromine atom enhances the acidic character of nearby hydrogen atoms while simultaneously reducing the overall electron density of the aromatic ring. Conversely, the amine group increases nucleophilicity at specific positions and provides opportunities for hydrogen bonding interactions. These complementary effects create a molecule with amphiphilic characteristics, capable of participating in diverse chemical environments and biological systems.

Comparative Molecular Orbital Studies with Analogous Benzodioxin Derivatives

Comparative molecular orbital studies reveal significant differences between this compound and related benzodioxin derivatives, providing insights into structure-property relationships within this chemical family. Analysis of 1,4-benzodioxan-6-amine, the unsubstituted parent compound, demonstrates how the introduction of the bromine substituent fundamentally alters the electronic structure and molecular properties. The parent compound exhibits a higher HOMO energy level and smaller HOMO-LUMO gap, indicating greater overall reactivity compared to the brominated derivative.

Studies of mono-substituted benzodioxin derivatives, including 6-nitro-1,4-benzodioxane and various carboxamide analogs, reveal systematic trends in orbital energies and electron distribution patterns. The nitro-substituted analog demonstrates significantly lower HOMO and LUMO energies due to the strong electron-withdrawing nature of the nitro group, while carboxamide derivatives show intermediate values that reflect the mixed electronic effects of the amide functionality. These comparisons highlight the unique position of the bromo-amine derivative within the broader family of benzodioxin compounds.

Advanced computational studies using density functional theory methods provide detailed insights into the orbital characteristics of these compounds. The molecular orbitals of this compound show distinct localization patterns that differ markedly from those observed in other derivatives. The presence of both electron-donating and electron-withdrawing substituents creates a complex orbital mixing pattern that influences reactivity and selectivity in various chemical transformations.

Table 3: Comparative Molecular Orbital Analysis of Benzodioxin Derivatives

Compound HOMO (eV) LUMO (eV) Gap (eV) Polarizability (ų) Hardness (eV)
7-Bromo-6-amine -5.42 -1.23 4.19 18.4 2.10
1,4-Benzodioxan-6-amine -5.18 -0.95 4.23 16.2 2.12
6-Nitro-1,4-benzodioxane -6.12 -2.45 3.67 15.8 1.84
6-Carboxamide analog -5.78 -1.67 4.11 17.6 2.06
7-Bromo derivative -5.78 -1.45 4.33 16.9 2.17

The comparative analysis extends to examination of specific orbital contributions and their implications for chemical reactivity. The frontier molecular orbitals of the bromo-amine derivative demonstrate enhanced polarization compared to simpler analogs, with the HOMO showing significant amine character and the LUMO exhibiting substantial bromine contribution. This orbital distribution pattern suggests enhanced potential for nucleophilic attack at positions adjacent to the bromine substituent while maintaining the nucleophilic character associated with the amine functionality.

Electrostatic potential mapping reveals distinct charge distribution patterns among the various benzodioxin derivatives, with the bromo-amine compound displaying the most complex potential surface. The combination of positive and negative regions creates multiple sites for molecular recognition and binding interactions, contributing to the compound's versatility in biological and synthetic applications. These studies provide fundamental insights into the design principles governing benzodioxin-based compounds and their optimization for specific applications.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPTTBZKJYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368839-12-7
Record name 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthetic Strategies

The compound’s preparation hinges on sequential bromination and amination steps, with regioselectivity dictated by electronic and steric factors. Two primary pathways dominate:

Bromination Followed by Amination

This route involves introducing bromine at position 7 prior to installing the amine group at position 6.

Bromination of 2,3-Dihydro-1,4-benzodioxin

Reagents and Conditions :

  • Bromine (Br₂) in dichloromethane at 0–5°C for 4–6 hours.
  • N-Bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃) in CCl₄ under reflux.

Mechanism : Electrophilic aromatic substitution (EAS) facilitated by the electron-rich benzodioxin ring. Bromine selectively occupies position 7 due to steric hindrance at adjacent positions.

Bromination Method Yield (%) Purity (%) Key Advantage
Br₂ in CH₂Cl₂ 78 95 Cost-effective
NBS/FeBr₃ in CCl₄ 85 98 Improved regioselectivity

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol.

Amination at Position 6

Step 1: Nitration

  • Reagents : Fuming HNO₃ (90%) in H₂SO₄ at 0°C.
  • Regioselectivity : The electron-withdrawing bromine group directs nitration to position 6 (meta to Br).

Step 2: Reduction of Nitro Group

  • Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol, 25°C, 12 hours.
  • Chemical Reduction : SnCl₂ in HCl (concentrated), 70°C, 3 hours.
Reduction Method Yield (%) Purity (%) Reaction Time
Catalytic H₂/Pd/C 91 99 12 hours
SnCl₂/HCl 85 92 3 hours

Isolation : The free amine is precipitated as the hydrochloride salt using HCl gas in diethyl ether.

Alternative Pathway: Amination Prior to Bromination

This approach introduces the amine group first, leveraging its directing effects for subsequent bromination.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

Method :

  • Nitro Reduction : 6-Nitro-1,4-benzodioxane (CAS 16498-20-7) is reduced using H₂/Pd-C (91% yield).
Bromination at Position 7

Challenge : The amine’s strong ortho/para-directing effect risks bromination at positions 5 or 8.
Solution : Use a bulky brominating agent (e.g., NBS) in DMF at 120°C to favor para substitution relative to the dioxane oxygen.

Bromination Agent Solvent Temperature Yield (%)
NBS DMF 120°C 72
Br₂ CH₂Cl₂ 0°C 58

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Bromination

  • Reactor Type : Tubular flow reactor with residence time < 2 minutes.
  • Conditions : Br₂ (1.1 equiv) in CH₂Cl₂, 25°C, automated quenching with Na₂S₂O₃.

Nitration-Reduction Cascade

  • One-Pot Process :
    • Nitration with HNO₃/H₂SO₄ at 0°C.
    • Direct reduction without intermediate isolation using H₂/Pd-C in ethanol.
Parameter Laboratory Scale Industrial Scale
Batch Size 10 g 50 kg
Cycle Time 24 hours 6 hours
Yield 85% 88%

Critical Analysis of Methodologies

Regioselectivity Challenges

  • Bromination Post-Amination : The amine’s directing effect complicates selective bromination at position 7. Industrial routes favor the bromination-first pathway to avoid side products.
  • Nitration Efficiency : Fuming HNO₃ achieves >90% conversion but requires cryogenic conditions, increasing operational costs.

Purification Trade-Offs

  • Chromatography vs. Recrystallization :
    • Chromatography : Higher purity (98–99%) but unsuitable for large-scale.
    • Recrystallization : 90–92% purity with ethanol/water, scalable but lower recovery.

Emerging Methodologies

Enzymatic Amination

  • Biocatalysts : Engineered transaminases convert 7-bromo-2,3-dihydro-1,4-benzodioxin-6-one to the amine in phosphate buffer (pH 7.5), 37°C.
  • Advantage : Avoids harsh acids/reducing agents, but limited to 60% yield due to substrate inhibition.

Photocatalytic Bromination

  • Conditions : Visible light (450 nm), NBS, and eosin Y catalyst in acetonitrile.
  • Outcome : 80% yield with >95% regioselectivity at position 7.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group undergoes nucleophilic substitution with electrophilic reagents, forming sulfonamide or acetamide derivatives.

Reaction Type Reagents/Conditions Products Application
Sulfonylation 4-Methylbenzenesulfonyl chloride, 10% Na₂CO₃N-(2,3-Dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide Enzyme inhibitor synthesis (α-glucosidase)
Acylation 2-Chloroacetyl chloride, DMF, LiHN-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamideAntimicrobial agent development
Alkylation 2-Bromo-N-(substituted-phenyl)acetamides, LiH2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}acetamides Antidiabetic drug candidates

These reactions typically proceed under mild conditions (25–50°C) in polar aprotic solvents like DMF. The sulfonylation reaction achieves near-quantitative yields due to the amine’s high nucleophilicity .

Diazo Coupling Reactions

The primary amine can be diazotized and coupled with aromatic amines to form azo compounds, which are valuable in dye chemistry and bioimaging.

Step Reagents/Conditions Intermediate/Product
Diazotization NaNO₂, HCl (0–5°C)Diazonium salt
Coupling Substituted anilines (e.g., p-anisidine)Azo-linked benzodioxin derivatives

This pathway is critical for introducing aromatic diversity into the benzodioxin scaffold.

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes to form secondary amines.

Reagents Conditions Products
Acetophenone, NaBH₃CNMeOH, RTN-Benzyl-7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

This method expands structural complexity for pharmacological studies .

Oxidation Reactions

Controlled oxidation of the amine group yields nitro or hydroxylamine derivatives, though these pathways are less explored.

Oxidizing Agent Conditions Products
H₂O₂, Fe²⁺Aqueous acidic medium7-Bromo-2,3-dihydro-1,4-benzodioxin-6-nitroso

Oxidation products are intermediates for further functionalization.

Complexation with Metal Ions

The amine and dioxin oxygen atoms act as ligands for transition metals, forming coordination complexes.

Metal Salt Conditions Complex
Cu(NO₃)₂Ethanol, reflux[Cu(C₈H₆BrNO₂)₂(H₂O)₂]

Such complexes are studied for catalytic or antimicrobial applications.

Comparative Reactivity Insights

The compound’s reactivity is benchmarked against structurally similar amines:

Parameter 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amineN-Methylbenzodioxinamine
Nucleophilicity High (pKa ~8.2)Moderate (pKa ~7.5)
Sulfonylation Rate 95% yield in 2h70% yield in 4h

The electron-withdrawing bromine atom slightly reduces amine basicity but enhances aromatic electrophilic substitution resistance .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic properties. Studies have shown that derivatives of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine exhibit significant biological activities, including:

  • Antimicrobial Activity : Research indicates effectiveness against resistant bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting its utility in developing new antibiotics .
  • Enzyme Inhibition : The compound has been screened for its ability to inhibit various enzymes, including:
    • Acetylcholinesterase : Relevant for Alzheimer's disease treatment.
    • α-Glucosidase : Important for managing Type 2 diabetes mellitus .

Case Study: Antidiabetic Potential
In a study evaluating the anti-diabetic potential of synthesized sulfonamides containing the benzodioxane moiety, compounds derived from this compound demonstrated moderate inhibitory activity against α-glucosidase with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications:

Reaction Type Description
Substitution Reactions The bromine atom can be substituted with nucleophiles like thiols or amines.
Oxidation Can be oxidized to form quinones using agents like potassium permanganate.
Reduction Reduction can yield corresponding amines using sodium borohydride.

Materials Science

Development of Advanced Materials
The structural properties of this compound make it valuable in materials science. It is used in the synthesis of polymers and other advanced materials due to its stability and reactivity.

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various physiological outcomes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Br (7), NH₂ (6) C₈H₈BrNO₂ 230.06 Antimicrobial precursor; used in sulfonamide synthesis
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine Cl (7), NH₂ (6) C₈H₈ClNO₂ 185.61 Intermediate for anti-inflammatory agents
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine NO₂ (7), NH₂ (6) C₈H₇N₂O₄ 209.15 High-purity material for life sciences; potential nitro-group reactivity

Key Observations :

  • Bromine enhances lipophilicity and electrophilic reactivity compared to chlorine, improving membrane permeability in antimicrobial derivatives .

Sulfonamide Derivatives

Compound Name Substituents (Position) Biological Activity IC₅₀/Inhibition (%) References
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide SO₂C₆H₄CH₃ (6) Antibacterial (Gram-positive bacteria); lipoxygenase inhibition (18–24%) N/A
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide SO₂C₆H₄Cl (6) Antifungal (Candida albicans); low hemolytic activity (<10%) N/A
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide SO₂C₆H₄CH₃ (6), CH₂CH₂C₆H₅ (N-substituent) Lipoxygenase inhibition (comparable to Baicalein) ~20%

Key Observations :

  • Sulfonamide derivatives exhibit broad-spectrum antimicrobial activity, with chlorine substituents enhancing antifungal potency .
  • Bulky N-alkyl/aralkyl groups (e.g., phenylpropyl) improve lipoxygenase inhibition, likely due to enhanced hydrophobic interactions .

Acetamide and Heterocyclic Derivatives

Compound Name Substituents (Position) Biological Activity IC₅₀/Inhibition (%) References
N-(1H-Pyrrol-2-ylmethylidene)-2,3-dihydro-1,4-benzodioxin-6-amine (BPS) Pyrrole-CH=N (6) Corrosion inhibition (mild steel in acidic media; 85–92% efficiency) N/A
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide SO₂C₆H₄Cl (6), CH₂CO-NHC₆H₃(CH₃)₂ Antimicrobial (Staphylococcus aureus); low hemolysis N/A
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides SO₂C₆H₅ (6), CH₂CO-NHC₆H₅ α-Glucosidase inhibition (anti-diabetic; IC₅₀ = 81.12–86.31 μM vs. acarbose 37.38 μM) 81.12–86.31 μM

Key Observations :

  • Acetamide-linked derivatives show promise in diabetes management via α-glucosidase inhibition, though activity is weaker than the reference drug acarbose .
  • Pyrrole-containing analogs demonstrate non-medicinal applications, such as corrosion inhibition, highlighting the scaffold’s versatility .

Hydrochloride and Boronic Acid Derivatives

Compound Name Molecular Formula Key Applications References
This compound hydrochloride C₈H₉BrClNO₂ Improved solubility for drug formulation
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid C₈H₈BBrO₄ Suzuki-Miyaura coupling precursor for biaryl synthesis

Key Observations :

  • Hydrochloride salts enhance water solubility, facilitating in vitro and in vivo testing .
  • Boronic acid derivatives enable cross-coupling reactions for complex molecule synthesis .

Biological Activity

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that has garnered interest due to its unique structural features and potential biological activities. The presence of the bromine atom and the amine group in its structure suggests various interactions with biological systems, making it a candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrNO2\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}_2, with a molecular weight of approximately 266.52 g/mol. Its structure is characterized by a benzodioxin core, which includes a fused dioxole and benzene ring system. The bromine substituent at the seventh position enhances its reactivity and potential biological interactions.

The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the amine group are crucial for binding affinity and reactivity. Preliminary studies indicate that it may interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In biofilm inhibition assays, it demonstrated a 60.04% inhibition of bacterial biofilm growth against strains such as Bacillus subtilis and Escherichia coli . This suggests potential applications in treating infections and preventing biofilm-related complications.

Enzyme Inhibition

A study on derivatives of benzodioxane compounds revealed significant enzyme inhibition activities. The synthesized derivatives were tested against various enzymes including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed promising results in inhibiting these enzymes, which are relevant in neurodegenerative diseases like Alzheimer’s .

Enzyme Inhibition Activity Reference
AcetylcholinesteraseSignificant inhibition
ButyrylcholinesteraseSignificant inhibition
LipoxygenaseModerate inhibition

Anti-inflammatory Activity

Compounds containing the 1,4-benzodioxane ring system have previously demonstrated anti-inflammatory properties. The structural features of this compound suggest it may also exhibit similar activities, potentially through modulation of inflammatory pathways .

Case Studies

  • Study on Antibacterial Properties : In vitro studies assessed the antibacterial efficacy of this compound against E. coli and B. subtilis. Results indicated significant biofilm inhibition, supporting its use as an antibacterial agent.
  • Enzyme Inhibition Studies : A series of compounds derived from benzodioxane were evaluated for their ability to inhibit cholinesterase enzymes. The results highlighted the potential of these compounds in developing treatments for cognitive disorders.

Q & A

Basic: How can I optimize the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine to improve yield and purity?

Methodological Answer:

  • Step 1: Use a pH-controlled reaction (pH 9–10) with aqueous Na₂CO₃ to facilitate sulfonylation or bromination steps, as demonstrated in analogous benzodioxin-amine syntheses .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate stages and optimize stirring duration (typically 3–4 hours at room temperature).
  • Step 3: Purify via recrystallization using solvents like ethanol or dichloromethane/hexane mixtures. Validate purity with CHN analysis and spectral techniques (IR, ¹H-NMR) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Primary Tools:
    • ¹H-NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and dihydro-benzodioxin ring protons (δ 4.0–4.5 ppm for -O-CH₂-CH₂-O-) .
    • IR Spectroscopy: Confirm amine (-NH₂, ~3300–3500 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • Cross-Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and elemental composition.

Advanced: How can conflicting spectral data for this compound be resolved during structural elucidation?

Methodological Answer:

  • Approach 1: Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations unambiguously .
  • Approach 2: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
  • Contingency: If CHN analysis contradicts spectral data, re-examine synthesis conditions for potential side reactions (e.g., bromine displacement or ring-opening) .

Advanced: What experimental design strategies are suitable for studying the compound’s reactivity under varying conditions?

Methodological Answer:

  • Factorial Design: Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify significant factors influencing bromination or stability .
  • Orthogonal Design: Optimize multi-step reactions (e.g., sulfonylation followed by bromination) by isolating critical variables (e.g., pH, reaction time) .
  • Data Analysis: Use regression models to correlate reaction conditions with yield/purity outcomes .

Basic: How can I assess the stability of this compound under storage and experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and exothermic events .
  • Light Sensitivity: Store samples in amber vials and perform accelerated degradation studies under UV/visible light to assess photolytic stability.
  • Moisture Sensitivity: Use Karl Fischer titration to monitor water content in stored samples and correlate with degradation rates .

Advanced: How can researchers design bioactivity assays for this compound targeting enzyme inhibition?

Methodological Answer:

  • In Vitro Assays:
    • α-Glucosidase/Acetylcholinesterase Inhibition: Use spectrophotometric methods to measure enzyme activity (e.g., p-nitrophenyl substrate hydrolysis) in the presence of the compound .
    • IC₅₀ Determination: Perform dose-response curves with serial dilutions (1 nM–100 μM) and calculate inhibitory concentrations using nonlinear regression.
  • In Silico Screening: Dock the compound into enzyme active sites (e.g., via AutoDock Vina) to predict binding affinities and guide assay design .

Advanced: What strategies are recommended for investigating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents (e.g., methyl, nitro, or halogens) at positions 2, 3, or 7 to modulate electronic and steric effects .
  • SAR Workflow:
    • Synthesize derivatives using modular approaches (e.g., Suzuki coupling for aryl substitutions).
    • Test bioactivity against target enzymes or receptors.
    • Perform QSAR modeling to correlate substituent properties (Hammett constants, logP) with activity .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Ventilation: Ensure continuous airflow in storage areas to prevent vapor accumulation .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Tiered Testing:
    • Acute Toxicity: Perform Daphnia magna or Aliivibrio fischeri bioluminescence assays for initial EC₅₀ estimates.
    • Biodegradation: Use OECD 301B (Ready Biodegradability Test) to assess microbial breakdown in aqueous systems.
    • Bioaccumulation: Calculate octanol-water partition coefficients (logKₒw) to predict environmental persistence .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Computational Modeling:
    • Use density functional theory (DFT) to map reaction pathways (e.g., bromine substitution or ring-opening mechanisms).
    • Calculate activation energies and transition states to identify rate-limiting steps .
  • Conceptual Alignment: Link findings to broader theories (e.g., frontier molecular orbital theory for electrophilic reactions) to explain regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.